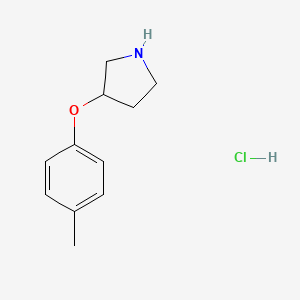
3-(4-Methylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Methylphenoxy)pyrrolidine hydrochloride, also known as MPPH, is a synthetic compound found in a variety of industrial and laboratory applications. MPPH is a colorless, water-soluble, crystalline solid with a melting point of 125-127 °C. It is an important intermediate in the synthesis of a variety of pharmaceuticals, and is used in research applications for its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis in Cycloaddition Reactions : Pyrrolidines, including 3-(4-Methylphenoxy)pyrrolidine, are synthesized in [3+2] cycloaddition reactions. Such compounds are valuable in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).
- In Anticancer Drug Analogs : Pyrrolidines are used in the synthesis of bioactive heterocyclic analogs of podophyllotoxin, an anticancer drug. They offer a simple route to these potent compounds (Jurd, 1988).
- Crystal Structure Analysis : The structure of compounds like 3-(4-Methylphenoxy)pyrrolidine hydrochloride is analyzed using X-ray diffraction, contributing to our understanding of molecular interactions and properties (Liu et al., 2006).
Applications in Material Science
- In Poly(ether imide ester)s Synthesis : Pyrrolidines are involved in synthesizing poly(ether imide ester)s, which have applications in material science due to their physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Biological and Pharmacological Research
- Functionalized Pyrrolidines in Cancer Research : Functionalized pyrrolidine derivatives show potential in inhibiting the growth of tumor cells, indicating their potential use in cancer treatment (Fiaux et al., 2005).
- Anti-inflammatory Activities : Certain pyrrolidine derivatives have been studied for their anti-inflammatory activities, showing promise as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
properties
IUPAC Name |
3-(4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSQAPMTRDRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673799 | |
| Record name | 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185073-53-3 | |
| Record name | 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)
![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)
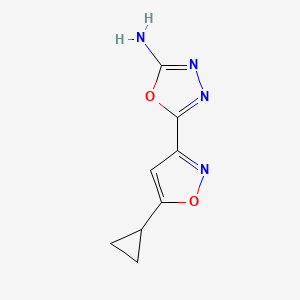
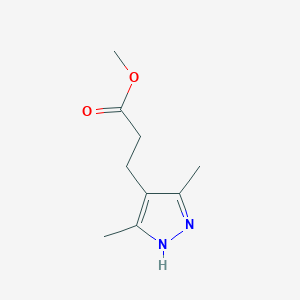
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
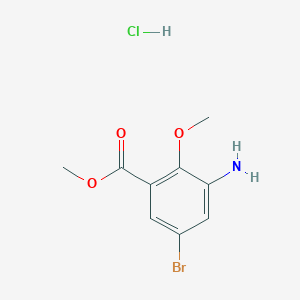
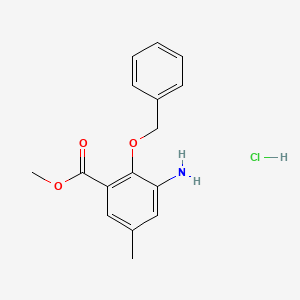
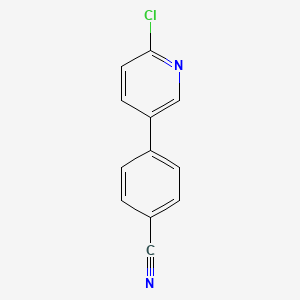
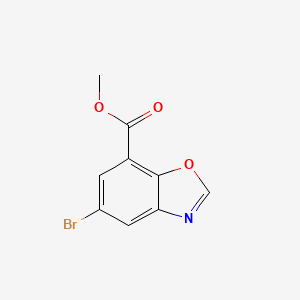
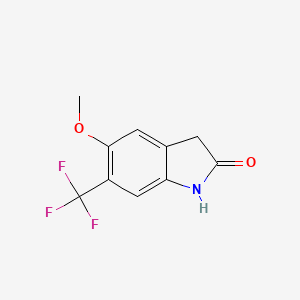
![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)